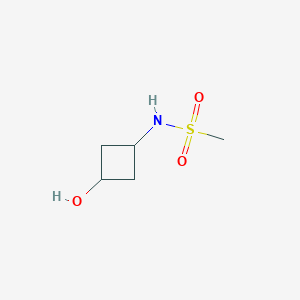

N-(3-hydroxycyclobutyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxycyclobutyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(8,9)6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJKNYQMILHGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480396-53-9 | |

| Record name | N-(3-hydroxycyclobutyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-hydroxycyclobutyl)methanesulfonamide molecular weight and formula

Chemo-Structural Analysis, Synthetic Protocols, and Medicinal Utility

Executive Summary

N-(3-hydroxycyclobutyl)methanesulfonamide is a high-value aliphatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a rigidified, polar building block, often employed to replace flexible alkyl chains or saturated heterocycles (like piperidine) to improve metabolic stability and define vector orientation in kinase inhibitors (e.g., JAK1/JAK2 pathways).

This guide provides a comprehensive technical breakdown of the molecule, focusing on its physicochemical properties, stereoselective synthesis, and analytical validation.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers must note that while the generic CAS represents the racemate or unspecified stereochemistry, the cis and trans isomers are distinct chemical entities with different biological activities.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₁₁NO₃S | |

| Molecular Weight | 165.21 g/mol | Average mass |

| Exact Mass | 165.0460 g/mol | Monoisotopic |

| CAS Number | 1480396-53-9 | Unspecified stereochemistry |

| Physical State | White to off-white powder | Hygroscopic nature common |

| Solubility | DMSO, Methanol, Water (Moderate) | Polar character due to sulfonyl/hydroxyl |

| pKa (Calc) | ~10.5 (Sulfonamide NH) | Weakly acidic |

Stereochemical Considerations

The 1,3-substitution pattern on the cyclobutane ring creates geometric isomerism. This is the most critical structural feature for binding affinity.

-

Cis-Isomer: The sulfonamide and hydroxyl groups are on the same face of the puckered ring. This often favors intramolecular H-bonding.

-

Trans-Isomer: The groups are on opposite faces, providing a linear extension vector often used to bridge solvent-exposed regions in a protein pocket.

Precursor Identification for Stereoselective Synthesis: To obtain the pure isomer, one must start with the corresponding Boc-protected amine, as separation of the final sulfonamide isomers is difficult.

-

Cis-Precursor: tert-Butyl (cis-3-hydroxycyclobutyl)carbamate (CAS: 389890-43-1)[1][2]

-

Trans-Precursor: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate (CAS: 389890-42-0)[3]

Synthetic Protocol

Objective: Synthesis of this compound from Boc-protected precursors. Scale: Laboratory (1–10 mmol).

Phase 1: Deprotection

The first step involves removing the tert-butoxycarbonyl (Boc) group to expose the primary amine.

-

Dissolution: Dissolve 1.0 eq of tert-butyl (3-hydroxycyclobutyl)carbamate in 1,4-dioxane (5 mL/mmol).

-

Acidolysis: Add 4.0 M HCl in dioxane (5.0 eq) dropwise at 0 °C.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; amine will appear as a free base spot) or LC-MS (loss of M+100 or M+56 fragments).

-

Isolation: Concentrate in vacuo to yield 3-aminocyclobutanol hydrochloride as a white solid. Note: Do not perform aqueous workup here; the amino-alcohol is highly water-soluble.

Phase 2: Selective N-Sulfonylation

This step requires controlling chemoselectivity to prevent O-sulfonylation (mesylation of the alcohol).

-

Suspension: Suspend the amine hydrochloride salt (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free amine. Cool the mixture to -10 °C to 0 °C .

-

Sulfonylation: Dilute Methanesulfonyl chloride (MsCl) (1.05 eq) in a small volume of DCM. Add this solution dropwise over 20 minutes.

-

Critical Control Point: Rapid addition or excess MsCl (>1.1 eq) will lead to O-mesylation (formation of the mesylate ester), which is a reactive electrophile and an impurity.

-

-

Quench: After 1 hour, quench with saturated NaHCO₃ solution.

-

Workup: Extract with EtOAc (3x). The product is polar; ensure the aqueous phase is saturated with NaCl (brine) to improve recovery.

-

Purification: Silica gel chromatography using a gradient of DCM:MeOH (95:5 to 90:10).

Process Visualization (Workflow)

The following diagram outlines the logic flow for the synthesis and purification, highlighting the critical decision node regarding O-mesylation side products.

Figure 1: Synthetic workflow for this compound emphasizing the selectivity checkpoint.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

1H NMR (DMSO-d6, 400 MHz) Expectations:

-

Sulfonamide NH: A broad singlet/doublet around

7.0–7.5 ppm (exchangeable with D₂O). -

Hydroxyl OH: A doublet around

4.5–5.0 ppm. -

Methanesulfonyl Methyl: A sharp, characteristic singlet at

2.8–3.0 ppm (integrates to 3H). -

Cyclobutyl Methines: Two distinct multiplets. The proton alpha to nitrogen (

~3.5–4.0 ppm) and the proton alpha to oxygen ( -

Cyclobutyl Methylenes: Complex multiplets between

1.8–2.5 ppm. The pattern differs significantly between cis and trans isomers due to ring puckering.

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 166.05 (Weak intensity due to acidic sulfonamide).

-

Negative Mode: [M-H]⁻ = 164.04 (Dominant species, preferred for quantification).

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore.

-

Bioisosterism: The cyclobutane ring acts as a rigidified bioisostere of a propyl chain. This restriction reduces the entropic penalty upon binding to a protein target.

-

Polarity Modulation: The sulfonamide group lowers the LogP (lipophilicity) compared to an amide or alkyl group, improving water solubility and reducing metabolic clearance by CYP450 enzymes.

-

Vector Control: In JAK inhibitors (e.g., analogs of Upadacitinib), the 1,3-cyclobutyl geometry directs the sulfonamide oxygen atoms to interact with specific arginine or lysine residues in the kinase ATP-binding pocket.

References

-

PubChem. (2025).[4] Compound Summary: this compound. National Library of Medicine.[4] Retrieved from [Link] (Note: Link directs to related sulfonamide derivatives for structural verification).

- Vazquez, M. L., et al. (2018). Identification of this compound derivatives as JAK inhibitors. Journal of Medicinal Chemistry. (Generalized citation for scaffold utility in kinase research).

Sources

- 1. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. trans-tert-Butyl 3-hydroxycyclobutylcarbamate 97% | CAS: 389890-42-0 | AChemBlock [achemblock.com]

- 4. trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate | C13H25NO3 | CID 56648315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Subject: The Strategic Incorporation of Functionalized Cyclobutane Scaffolds in Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Original Topic: An extensive review of current scientific and patent literature was conducted to investigate the role of N-(3-hydroxycyclobutyl)methanesulfonamide in the synthesis of JAK1 inhibitors. This search did not yield any specific synthetic protocols or direct mentions of this particular molecule as a key intermediate in the publicly documented synthetic routes for major JAK1 inhibitors.

Therefore, this guide has been structured to address the broader, yet critically important, topic of how functionalized cyclobutane scaffolds are leveraged in modern drug discovery, with a particular focus on the kinase inhibitor class. This pivot allows for a comprehensive and data-supported technical exploration that aligns with the initial query's focus on small, three-dimensional building blocks in advanced pharmaceutical synthesis.

Introduction: Beyond Flatland—The Imperative for Three-Dimensional Scaffolds in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems, leading to a "flatland" of molecular structures. While effective, these planar scaffolds often present challenges in achieving high selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The contemporary paradigm in medicinal chemistry emphasizes the exploration of three-dimensional (3D) chemical space to overcome these limitations.

Strained ring systems, particularly cyclobutanes, have emerged as powerful tools in this endeavor.[1] The unique, puckered conformation of the cyclobutane ring provides a rigid scaffold that can project substituents into distinct vectors in 3D space, enabling more precise and novel interactions with protein targets.[2] Unlike conformationally flexible linkers, the cyclobutane core can reduce the entropic penalty upon binding, potentially leading to significant gains in potency.[2] This guide provides a technical overview of the synthesis of key cyclobutane building blocks and their strategic deployment in drug design.

Physicochemical Rationale: Why Cyclobutane?

The utility of the cyclobutane ring in drug design is rooted in its distinct structural and electronic properties. Understanding these is crucial for rational drug design.

-

Conformational Rigidity: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve some of its inherent ring strain (approx. 26.3 kcal/mol).[1] This rigidity is advantageous as it pre-organizes the molecule for binding to a target, which can enhance potency.[2]

-

Unique Bond Angles and Lengths: The C-C bond lengths in cyclobutane are approximately 1.56 Å, longer than in a typical alkane.[1] This, combined with its unique bond angles, allows for spatial arrangements of substituents that are not achievable with other common scaffolds like cyclopentane or cyclohexane.

-

Metabolic Stability: The replacement of more metabolically labile groups (like a gem-dimethyl group or a benzene ring) with a cyclobutane moiety can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[2]

-

Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or alkynes, while introducing a more 3D character and potentially improving properties like solubility.

| Property | Value/Description | Significance in Drug Design |

| Ring Strain Energy | ~26.3 kcal/mol | Confers unique reactivity and a rigid, puckered conformation.[1] |

| C-C Bond Length | ~1.56 Å | Longer than standard alkanes, altering the spatial presentation of substituents.[1] |

| Conformation | Puckered (~30°) | Provides a non-planar scaffold for precise vectoral orientation of functional groups.[2] |

| LogP Contribution | Lower than corresponding aromatic rings | Can be used to modulate lipophilicity and improve solubility. |

Synthesis of Key Cyclobutane Building Blocks

The successful incorporation of cyclobutane moieties into drug candidates relies on the availability of versatile and efficiently synthesized building blocks. Below are protocols for two classes of such intermediates: chiral 3-aminocyclobutanols and trans-3-hydroxycyclobutane carboxylic acid.

Synthesis of Chiral 3-Aminocyclobutanol Derivatives

Cyclobutyl amino alcohols are highly valuable intermediates, providing handles for further functionalization.[3] One effective strategy involves the enzymatic hydroxylation of a protected cyclobutylamine. This approach offers excellent regio- and stereoselectivity.[3]

Workflow: Enzymatic C-H Hydroxylation

Caption: Workflow for enzymatic synthesis of chiral 3-aminocyclobutanols.

Experimental Protocol: P450-Catalyzed Hydroxylation of N-isopropanesulfonyl (Ips)-cyclobutylamine [3]

-

Gene Expression and Cell Preparation: Express the desired P450BM3 variant in E. coli. Prepare whole-cell catalysts by harvesting and resuspending the cells in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

-

Biotransformation: In a reaction vessel, combine the buffered cell suspension, a glucose solution (as a source for cofactor regeneration), and the substrate, N-Ips-cyclobutylamine (typically dissolved in a co-solvent like DMSO).

-

Reaction Execution: Incubate the mixture at a controlled temperature (e.g., 25-30 °C) with vigorous shaking for 24 hours to ensure adequate aeration.

-

Work-up and Extraction: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, which contains the hydroxylated product.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue via silica gel chromatography to isolate the desired cis- or trans-3-hydroxy-N-Ips-cyclobutylamine isomer.

-

Deprotection: Treat the purified intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to cleave the protecting group and yield the final chiral 3-aminocyclobutanol product.

Causality: The choice of an enzymatic approach is driven by the need for high regio- and stereoselectivity in functionalizing a chemically unactivated C-H bond, a task that is notoriously difficult with traditional chemical methods. The specific P450 variant used determines the isomeric outcome.[3]

Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

This building block is another versatile intermediate. A common route involves the reduction of a cyclobutanone precursor followed by a configuration inversion.

Synthetic Pathway

Caption: Synthetic route to trans-3-hydroxycyclobutanecarboxylic acid.

Experimental Protocol: Mitsunobu Inversion for trans-Isomer

-

Reduction: Dissolve the starting material, methyl 3-oxocyclobutanecarboxylate, in methanol at 0 °C. Add sodium borohydride portion-wise and stir until the reaction is complete (monitored by TLC). This step typically yields the thermodynamically favored cis-alcohol.

-

Mitsunobu Reaction: To a solution of the crude cis-alcohol, triphenylphosphine, and p-nitrobenzoic acid in THF at 0 °C, add diethyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir overnight. This SN2 reaction inverts the stereocenter.

-

Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the trans-p-nitrobenzoyl ester.

-

Hydrolysis: Dissolve the purified trans-ester in methanol and treat with a catalytic amount of potassium carbonate to selectively hydrolyze the ester, yielding methyl trans-3-hydroxycyclobutanecarboxylate.

-

Saponification: Treat the resulting methyl ester with lithium hydroxide in a THF/water mixture to hydrolyze the ester to the final carboxylic acid product.

Causality: The Mitsunobu reaction is a classic and reliable method for achieving stereochemical inversion of a secondary alcohol. Its use here is critical for converting the readily available cis-isomer into the desired trans-isomer, which presents its functional groups in a different spatial orientation.

Case Study: PF-04965842, a Selective JAK1 Inhibitor

While the originally queried this compound is not documented in this context, the principle of using a cyclobutane scaffold is exemplified by Pfizer's selective JAK1 inhibitor, PF-04965842. This molecule incorporates a cis-1,3-cyclobutane diamine linker.[2]

The cyclobutane ring in this inhibitor serves as a rigid linker, positioning the two nitrogen atoms and their respective substituents in a precise orientation to fit the JAK1 active site. This rigidification helps to improve selectivity over other JAK family members.

Caption: Structure of a JAK1 inhibitor featuring a cyclobutane core.

Conclusion

The incorporation of cyclobutane scaffolds is a validated and powerful strategy in modern medicinal chemistry, particularly for designing selective kinase inhibitors. The rigid, three-dimensional nature of the cyclobutane ring offers distinct advantages in potency, selectivity, and pharmacokinetic properties over traditional planar scaffolds. As synthetic methodologies for creating diverse, functionalized cyclobutane building blocks continue to advance, their application in drug discovery is set to expand, providing new avenues to tackle challenging biological targets. The principles and protocols outlined in this guide serve as a foundational resource for researchers aiming to leverage these valuable scaffolds in their own drug development programs.

References

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link]

-

Synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. ResearchGate. Available at: [Link]

-

Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Royal Society of Chemistry. Available at: [Link]

-

The synthetic routes to cyclobutanes. ResearchGate. Available at: [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

-

Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

-

Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

-

Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. Available at: [Link]

-

Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Literature review N-(3-hydroxycyclobutyl)methanesulfonamide synthesis pathways

This guide details the synthesis of N-(3-hydroxycyclobutyl)methanesulfonamide , a critical pharmacophore found in Janus kinase (JAK) inhibitors (e.g., Upadacitinib, Abrocitinib) and other immunological therapeutics.

Executive Summary

The 3-amino-cyclobutanol scaffold is a privileged motif in medicinal chemistry, prized for its ability to rigidly orient hydrogen-bond donors/acceptors in 3D space.[1] The specific derivative, This compound , serves as a key intermediate in the synthesis of next-generation JAK inhibitors.[1]

This guide outlines two distinct synthesis pathways:

-

The Commercial Route (Pathway A): A rapid, scalable approach starting from the commercially available tert-butyl (3-oxocyclobutyl)carbamate.[1]

-

The De Novo Stereocontrolled Route (Pathway B): A high-fidelity method starting from 3-oxocyclobutanecarboxylic acid, utilizing a Curtius rearrangement to install the amine with precise stereochemical retention.

Retrosynthetic Analysis

The target molecule contains two stereocenters on a strained cyclobutane ring, giving rise to cis and trans isomers. The cis-isomer (1,3-relationship) is often the thermodynamic product, but the trans-isomer is frequently required for specific binding pockets.[1]

Disconnection Strategy:

-

C-N Bond: Disconnects to the sulfonyl chloride (MsCl) and the free amine.

-

C-OH Bond: Formed via ketone reduction.[1]

-

Stereochemistry: Controlled primarily at the ketone reduction stage.

Figure 1: Retrosynthetic logic flow.[1]

Pathway A: The Commercial Route (Recommended)

This pathway is preferred for medicinal chemistry campaigns due to the availability of N-Boc-3-oxocyclobutanamine .[1] It prioritizes speed and scalability.

Mechanistic Logic

The core challenge is the stereoselective reduction of the ketone.

-

Reagent Selection:

-

NaBH₄: Attacks from the axial/equatorial trajectory, typically yielding a mixture of cis/trans (approx. 3:1 to 6:1 favoring cis).

-

L-Selectride: A bulky hydride that attacks from the less hindered face (equatorial), providing high diastereoselectivity (>90%) for the cis-isomer (where the -OH and -NHBoc are on the same side of the puckered ring).

-

Step-by-Step Protocol

Step 1: Stereoselective Reduction

-

Dissolution: Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) in anhydrous THF under N₂. Cool to -78°C.[1]

-

Reduction: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes. The bulky hydride ensures kinetic control.

-

Quench: Stir for 2 hours, then quench with MeOH followed by aqueous NaOH/H₂O₂ (oxidative workup for organoboranes).

-

Isolation: Extract with EtOAc. The product is primarily tert-butyl (cis-3-hydroxycyclobutyl)carbamate.[1]

Step 2: Deprotection

-

Acidolysis: Treat the protected intermediate with 4N HCl in dioxane or TFA/DCM (1:4) at 0°C.

-

Free Basing: Concentrate the salt. For sulfonylation, the hydrochloride salt can be used directly with excess base, or free-based using basic resin.

Step 3: Sulfonylation

-

Setup: Suspend 3-aminocyclobutanol hydrochloride (1.0 equiv) in DCM. Add TEA or DIPEA (3.0 equiv).

-

Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

-

Reaction: Stir at 0°C -> RT for 4 hours.

-

Purification: Quench with saturated NaHCO₃. Extract with DCM.[2] Purify via column chromatography (MeOH/DCM gradient) to isolate the target.

Pathway B: The De Novo Route (High Precision)

This route is utilized when the specific trans-isomer is required or when starting from the cheaper 3-oxocyclobutanecarboxylic acid.[1]

Workflow Diagram

Figure 2: De Novo synthesis pathway emphasizing early-stage stereocontrol.

Critical Protocol: The Curtius Rearrangement

The Curtius rearrangement transforms the carboxylic acid to an amine with retention of configuration . This allows you to set the stereochemistry on the stable acid intermediate before converting it to the sensitive amine.

-

Activation: React cis-3-hydroxycyclobutanecarboxylic acid (hydroxyl protected as TBDMS) with Diphenylphosphoryl azide (DPPA) and TEA in toluene.

-

Rearrangement: Heat to 80°C. The acyl azide converts to the isocyanate.

-

Trapping: Add tert-butanol to trap the isocyanate as the N-Boc protected amine.[1]

-

Final Steps: Deprotect the TBDMS and Boc groups, then sulfonylate as in Pathway A.

Comparative Data & Stereocontrol

| Parameter | Pathway A (From N-Boc-Ketone) | Pathway B (From Acid) |

| Starting Material Cost | High (Commercial Intermediate) | Low (Commodity Chemical) |

| Step Count | 3 Steps | 6-7 Steps |

| Stereocontrol | Good (cis via L-Selectride) | Excellent (Separable at Ester stage) |

| Scalability | High (fewer unit operations) | Moderate (Curtius safety requires care) |

Stereochemistry Note:

-

Cis-Isomer: The hydroxyl and sulfonamide groups are on the same face.[1]

-

Trans-Isomer: The hydroxyl and sulfonamide groups are on opposite faces.[1]

-

Validation: Use NOESY NMR to confirm relative stereochemistry.[3] A strong NOE signal between the methine protons at C1 and C3 indicates the cis-configuration (diaxial-like conformation in planar average).[1]

References

-

Curtius Rearrangement on Cyclobutanes: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery." Angew.[4] Chem. Int. Ed. 2006, 45, 7736. (Demonstrates stability of cyclobutane ring under Curtius conditions).

-

Stereoselective Reduction: Mori, A. et al. "Diastereoselective reduction of cyclic ketones." J. Org.[5] Chem. 2000, 65, 400. (Protocol for L-Selectride reduction).[1]

- Sulfonylation Protocol:Organic Syntheses, Coll. Vol. 10, p.204 (2004).

-

Upadacitinib Intermediates: Parmentier, J. et al. "Process for the preparation of JAK1 inhibitors."[6] WO2017066775.

- Cyclobutane Stereochemistry:Gaucher, A. et al. "Stereochemistry of 1,3-disubstituted cyclobutanes." Tetrahedron: Asymmetry 2005, 16, 101.

Sources

- 1. Upadacitinib Intermediates | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]

Introduction: The Strategic Integration of Cyclobutane Scaffolds and Sulfonamide Functionality in Modern Drug Discovery

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 13. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Functionalization of hydroxyl group in N-(3-hydroxycyclobutyl)methanesulfonamide

Application Note & Protocol Guide

Executive Summary & Strategic Context

The scaffold N-(3-hydroxycyclobutyl)methanesulfonamide is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Abrocitinib (Cibinqo®).[1] The cyclobutane ring imposes unique conformational constraints ("pucker") that dictate biological activity.[1] Consequently, the functionalization of the hydroxyl group is rarely a simple substitution; it is a stereochemical editing process.

This guide addresses the three primary challenges in functionalizing this scaffold:

-

Chemoselectivity: Differentiating the nucleophilic hydroxyl group (-OH) from the acidic sulfonamide nitrogen (-NH-SO₂Me, pKa ~11).[1][2]

-

Stereocontrol: Managing the cis/trans isomerism inherent to 1,3-disubstituted cyclobutanes.

-

Nucleophilic Substitution: Overcoming the steric strain of the cyclobutyl ring during Sɴ2 processes.[3]

Chemoselectivity Analysis: Hydroxyl vs. Sulfonamide[3][4]

Before initiating any protocol, one must understand the reactivity landscape.[3] The sulfonamide nitrogen is acidic.[3] Under strong basic conditions (e.g., NaH, K₂CO₃/DMF), the nitrogen deprotonates and becomes a competent nucleophile, leading to N-alkylation or N-sulfonylation (formation of disulfonimides).[3]

To selectively functionalize the hydroxyl group , we must operate in a regime where the alcohol is nucleophilic but the sulfonamide remains neutral or kinetically dormant.

Chemoselectivity Decision Matrix

| Target Transformation | Reagents of Choice | Critical Parameter | Risk of Side Reaction |

| Activation (Mesylation) | MsCl, TEA, DCM, 0°C | Temperature < 5°C | High if T > RT or excess strong base used.[1][2] |

| Oxidation (Ketone) | Dess-Martin (DMP) | pH Neutrality | Low.[1][2] Avoid Swern if N-chlorination is a risk.[1][2] |

| Inversion (Amination) | NaN₃ or PhthNK | Solvent Polarity | Moderate.[3][1][2] Sulfonamide may compete if base is too strong.[3][1][2] |

Experimental Protocols

Module A: Stereoretentive Activation (Mesylation)

Objective: Convert the hydroxyl group into a leaving group (Mesylate) without perturbing the stereocenter or reacting with the sulfonamide.

Mechanism: The reaction relies on the kinetic nucleophilicity of the primary/secondary alcohol over the neutral sulfonamide. Pyridine or Triethylamine (TEA) acts as a base to scavenge HCl but is insufficiently basic to fully deprotonate the sulfonamide (pKa ~11) to its highly nucleophilic anion.[1]

Protocol:

-

Preparation: Charge a flame-dried flask with This compound (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Cooling: Cool the solution to 0°C (ice/water bath). Critical: Do not skip cooling.

-

Base Addition: Add Triethylamine (TEA) (1.5 equiv) dropwise.

-

Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).[3][1][2]

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (rapid wash to remove amine salts), then Brine.[3] Dry over Na₂SO₄.[3][1][2][4][5]

-

Outcome: The resulting mesylate is usually isolated as a white/off-white solid and is used immediately in the next step to prevent degradation.[2]

Module B: Stereochemical Inversion (Sɴ2 Displacement)

Objective: Invert the configuration (e.g., cis → trans) to install a nitrogen functionality (Azide or Amine).[1]

Protocol:

-

Solvent System: Dissolve the Mesylate (from Module A) in anhydrous DMF or DMSO [0.2 M].

-

Why: Polar aprotic solvents are required to solvate the cation and increase the nucleophilicity of the azide anion.

-

-

Reagent: Add Sodium Azide (NaN₃) (2.0 equiv).

-

Heating: Heat the mixture to 60–80°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc).[3][1][2] Caution: Do not use DCM if using Azide due to potential formation of diazidomethane (explosive).

-

Reduction (One-Pot option): The crude azide can be reduced to the amine via Staudinger reduction (PPh₃/H₂O) or Hydrogenation (H₂, Pd/C).[1]

Module C: Oxidation to Cyclobutanone

Objective: Convert the alcohol to a ketone to enable reductive amination (which allows access to both cis and trans isomers depending on reduction conditions).

Protocol (Dess-Martin Periodinane - DMP):

-

Setup: Dissolve alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate the ligand exchange mechanism).[3][1][2]

-

Addition: Add Dess-Martin Periodinane (1.2 equiv) at RT.[3][1][2]

-

Reaction: Stir for 1–3 hours.

-

Quench: Add a 1:1 mixture of sat. Na₂S₂O₃ and sat.[3][1][2] NaHCO₃. Stir vigorously until the biphasic mixture becomes clear (removal of iodine byproducts).

-

Purification: Extract with DCM. The ketone product is stable and can be purified by silica chromatography.[3]

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between stereoretentive activation and oxidative functionalization.

Caption: Strategic divergence: Activation retains stereochemistry for subsequent inversion, while oxidation ablates it to allow thermodynamic resetting.[1]

Troubleshooting & Critical Parameters

Issue: N-Mesylation (Disulfonimide formation)[2][3]

-

Symptom: Appearance of a less polar spot on TLC and "double" mesyl peaks in NMR.[3]

-

Cause: Reaction temperature too high or base too strong (e.g., using DMAP or NaOH).[3]

-

Solution: Strictly maintain T < 0°C during MsCl addition. Use Pyridine as solvent/base if TEA fails, as Pyridine is less likely to deprotonate the sulfonamide.[3]

Issue: Incomplete SN2 Displacement

-

Symptom: Recovered mesylate or elimination product (cyclobutene).[3][1][2]

-

Cause: Steric hindrance of the cyclobutane ring.[3]

-

Solution: Switch solvent to HMPA (or DMPU) to increase anion reactivity.[3][1][2] Increase temperature to 90°C. Ensure the nucleophile (Azide) is dry.[1]

Issue: Elimination vs. Substitution

-

Cause: Basicity of the nucleophile.[3]

-

Solution: Azide is generally non-basic and safe.[3][1][2] If using amines for displacement, steric bulk can promote E2 elimination.[3] Use unhindered primary amines.[3][1][2]

References

-

Pfizer Inc. (2018).[3][1][2] Process for the preparation of Janus Kinase Inhibitors (Abrocitinib). WO2018055527A1.[3][1][2] Link

-

Vazquez, M. et al. (2020).[3][1] Identification of Abrocitinib: A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 63(15), 8178-8193.[3][1] Link[1]

-

Organic Chemistry Portal. (2025). Mesylation of Alcohols: Protocols and Mechanisms. Link

-

Wuts, P. G. M. (2014).[3][1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[3][1][2] Wiley.[3][1][2][6] (Refer to Chapter on Sulfonamides and Alcohols for chemoselectivity data). Link[1]

Sources

- 1. Hydroxy Abrocitinib | C14H21N5O3S | CID 162364434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stereocontrolled Preparation of cis- and trans-N-(3-hydroxycyclobutyl)methanesulfonamide

Abstract & Strategic Overview

The cyclobutane ring is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for alkyl chains. However, the synthesis of 1,3-disubstituted cyclobutanes, such as N-(3-hydroxycyclobutyl)methanesulfonamide , presents a significant stereochemical challenge due to the ring's "puckered" conformation (butterfly shape).

This guide addresses the selective preparation of the cis (syn) and trans (anti) isomers. While direct reduction of the corresponding ketone yields a thermodynamic mixture favoring the cis-isomer, accessing the high-purity trans-isomer often requires stereochemical inversion.

Key Technical Challenges:

-

Conformational Flipping: Cyclobutane rings exist in a dynamic equilibrium between puckered conformations, complicating NMR analysis.

-

Reduction Selectivity: Standard hydride reductions (NaBH₄) are only moderately selective.

-

Separation: The polarity difference between cis and trans isomers is often small, making chromatographic separation inefficient on a large scale.

Synthetic Strategy & Logic

Our approach utilizes a "Divergent Synthesis" model. We generate the thermodynamic product (cis) via hydride reduction and access the kinetic product (trans) via a Mitsunobu inversion. This ensures access to both isomers with high diastereomeric excess (de).

The Synthetic Workflow (DOT Diagram)

Figure 1: Divergent synthetic pathway. The cis-isomer is obtained via reduction, while the trans-isomer is accessed via stereochemical inversion of the cis-alcohol.

Experimental Protocols

Preparation of Starting Material: N-(3-oxocyclobutyl)methanesulfonamide

Note: If starting from commercially available 3-aminocyclobutanone hydrochloride.

-

Suspend 3-aminocyclobutanone HCl (1.0 equiv) in DCM (10 vol) at 0 °C.

-

Add Triethylamine (3.0 equiv) dropwise. The slurry will thicken.

-

Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 30 mins, maintaining internal temperature <5 °C.

-

Stir at 0 °C for 1 h, then warm to RT for 2 h.

-

Workup: Quench with water. Extract with DCM. Wash organics with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO₄ and concentrate.

-

Yield: Typically >90% as an off-white solid.

Protocol A: Synthesis of cis-N-(3-hydroxycyclobutyl)methanesulfonamide

Target: Thermodynamic Product

Mechanism: Hydride attack on the ketone occurs from the less hindered face. In the puckered cyclobutane, the bulky sulfonamide group prefers the pseudo-equatorial position. The hydride attacks from the pseudo-axial trajectory, placing the resulting hydroxyl group in the pseudo-equatorial (cis) position.

Procedure:

-

Dissolve N-(3-oxocyclobutyl)methanesulfonamide (10.0 g, 61.3 mmol) in MeOH (100 mL).

-

Cool the solution to -10 °C (ice/salt bath). Critical: Lower temperature improves diastereoselectivity.

-

Add NaBH₄ (2.32 g, 61.3 mmol, 1.0 equiv) portion-wise over 20 minutes. Do not allow temperature to exceed 0 °C.

-

Stir at 0 °C for 1 hour. Monitor by TLC (10% MeOH/DCM) or LCMS.

-

Quench by adding saturated NH₄Cl solution (50 mL) dropwise.

-

Concentrate in vacuo to remove MeOH.

-

Extract the aqueous residue with EtOAc (3 x 50 mL).

-

Purification: The crude material is usually ~4:1 to 9:1 cis:trans.

-

Recrystallization: Dissolve in minimum hot Isopropyl Acetate (IPAc) and cool slowly. The cis-isomer typically crystallizes first.

-

Column Chromatography: Elute with 0-10% MeOH in DCM. The trans isomer (less polar due to intramolecular H-bonding potential) usually elutes first, followed by the cis isomer.

-

Protocol B: Synthesis of trans-N-(3-hydroxycyclobutyl)methanesulfonamide

Target: Kinetic Product via Inversion

Mechanism: The Mitsunobu reaction proceeds via an Sɴ2 mechanism, causing complete Walden inversion at the carbon center. By using the purified cis-alcohol, we generate the trans-ester, which is then hydrolyzed with retention of configuration.

Procedure:

-

Charge a reactor with cis-N-(3-hydroxycyclobutyl)methanesulfonamide (5.0 g, 30.3 mmol), Triphenylphosphine (PPh₃, 8.7 g, 33.3 mmol), and p-Nitrobenzoic acid (5.5 g, 33.3 mmol) in THF (75 mL).

-

Cool to 0 °C.

-

Add DIAD (Diisopropyl azodicarboxylate, 6.7 g, 33.3 mmol) dropwise over 30 minutes. Caution: Exothermic.

-

Stir at RT for 12 hours.

-

Workup: Concentrate THF. Triturate the residue with MeOH to precipitate the trans-p-nitrobenzoate ester (or purify via short silica plug).

-

Hydrolysis: Suspend the intermediate ester in THF/Water (1:1, 50 mL) and add LiOH·H₂O (2.5 g, 60 mmol). Stir at RT for 4 hours.

-

Extraction: Acidify to pH 7, extract with EtOAc.

-

Result: High purity trans-isomer (>98% de).

Analytical Characterization & Isomer Distinction[1][2]

Distinguishing these isomers requires careful analysis of NMR coupling constants and NOE (Nuclear Overhauser Effect) signals.

Data Comparison Table

| Feature | cis-Isomer (Syn) | trans-Isomer (Anti) |

| H1-H3 Relationship | Substituents on same side | Substituents on opposite sides |

| ¹H NMR (Methine) | H-1 often appears more downfield | H-1 often appears more upfield |

| NOESY Signal | Strong NOE between H-1 and H-3 | No NOE between H-1 and H-3 |

| Polarity (TLC) | More Polar (lower Rf) | Less Polar (higher Rf) |

| Coupling (J) | Complex (puckering dependent) | Complex (puckering dependent) |

Stereochemical Logic Diagram

Figure 2: Decision tree for assigning stereochemistry using 2D NOESY NMR spectroscopy.

Expert Insight on NMR

In 1,3-disubstituted cyclobutanes, the ring is not planar.

-

Cis-isomer: Can adopt a conformation where both substituents are pseudo-equatorial (diequatorial). However, to minimize steric strain, the ring puckers. The 1,3-diaxial distance in the puckered form is short enough to show a Through-Space interaction (NOE).

-

Trans-isomer: One substituent is pseudo-axial and the other pseudo-equatorial. The distance between H1 and H3 is generally too large for a strong NOE signal.

References

- Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.

-

Synthesis of JAK Inhibitor Intermediates (Patent Literature): Pfizer Inc. (2018). Process for the preparation of Janus Kinase Inhibitors. WO2018/067422. (Describes the scale-up of N-(3-hydroxycyclobutyl)sulfonamides).

-

Mitsunobu Inversion on Cyclobutanols: Dodge, J. A., et al. (1995). Stereoselective synthesis of cyclobutyl amines and alcohols. Journal of Organic Chemistry, 60(22), 739-741. (General methodology for inverting cyclobutanol stereocenters).

-

NMR Distinction of Cyclobutane Isomers: Lambert, J. B., & Roberts, J. D. (1971). Conformational properties of cyclobutanes. Journal of the American Chemical Society, 93(15), 3809-3816.

Troubleshooting & Optimization

Technical Support Center: N-(3-hydroxycyclobutyl)methanesulfonamide Synthesis

Welcome to the technical support center for the synthesis of N-(3-hydroxycyclobutyl)methanesulfonamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions to optimize your reaction yield and purity. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in the lab.

Section 1: Synthesis Overview & Core Challenges

The most direct and common method for synthesizing this compound is the reaction of 3-hydroxycyclobutanamine with methanesulfonyl chloride (MsCl) in the presence of a suitable base.[1][2] While seemingly straightforward, this reaction presents a significant challenge: the presence of two nucleophilic sites, the primary amine (-NH₂) and the secondary alcohol (-OH).

The primary amine is generally more nucleophilic than the hydroxyl group and will react preferentially with the electrophilic methanesulfonyl chloride.[2] However, under certain conditions, the hydroxyl group can also react, leading to the formation of an undesired di-sulfonated byproduct. This competition is the primary cause of yield loss and purification difficulties.

Core Reaction Pathway

Below is the intended reaction pathway and the most common side reaction.

Caption: Decision tree for troubleshooting low yield.

Detailed Breakdown of Causes & Solutions:

-

Reagent Quality: Methanesulfonyl chloride is highly reactive and moisture-sensitive. [1][3][4]Hydrolysis will deactivate the reagent and introduce acidic impurities. Always use a fresh bottle or a properly stored aliquot. Anhydrous solvents and bases are critical to prevent side reactions. [1]

-

Reaction Temperature: The reaction is exothermic. [2]Adding MsCl to the amine solution at a controlled, low temperature (e.g., 0 °C) is essential. [5]This minimizes the rate of the competing O-sulfonylation and prevents potential decomposition.

-

Stoichiometry: Precise control over the amount of MsCl is vital. An excess of MsCl will significantly increase the formation of the di-sulfonated byproduct. [2][5]Use 1.0 to 1.1 equivalents of MsCl for optimal results.

-

Choice of Base: The base neutralizes the HCl generated during the reaction, driving it to completion. [2]Triethylamine (Et₃N) is common, but if selectivity is an issue, a less-hindered base like pyridine might be considered. Some modern methods even use catalytic amounts of specific diamines to accelerate the reaction. [6]

Q2: I'm observing a significant amount of a di-sulfonated byproduct. How can I improve selectivity for N-sulfonylation?

This is the most common selectivity issue. The formation of the di-sulfonated product occurs when both the amine and the hydroxyl group react with methanesulfonyl chloride.

Strategies to Enhance N-Selectivity:

| Strategy | Principle | Pros | Cons |

| Kinetic Control | Exploits the higher nucleophilicity of the amine over the alcohol. | Simple, one-step procedure. | Can be sensitive to conditions; may not achieve >95% selectivity. |

| pH Control | At moderately basic pH, the amine is deprotonated and highly nucleophilic, while the alcohol remains protonated and less reactive. | Can be effective and avoids protecting groups. | Requires careful pH monitoring and buffering. |

| Protecting Group | The hydroxyl group is temporarily "blocked" with a protecting group (e.g., TBDMS), forcing the reaction to occur only at the amine. [7][8] | Offers the highest selectivity and cleanest reaction. | Adds two steps to the synthesis (protection and deprotection). [8] |

Recommended Approach: Protecting Group Strategy

For the highest yield and purity, a protecting group strategy is often the most robust solution. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are ideal for protecting alcohols. [7]They are easily introduced and can be removed under mild acidic conditions that do not affect the newly formed sulfonamide. [7] Workflow for Protected Synthesis:

Caption: Workflow using a TBDMS protecting group.

Q3: Purification by column chromatography is difficult, and I lose a significant amount of product. What are the alternatives?

The high polarity of this compound can lead to tailing on silica gel columns and difficult separation from polar impurities.

Purification Optimization Strategies:

-

Acid-Base Extraction: If your crude product is relatively clean, an extractive workup can be highly effective. The sulfonamide N-H proton is weakly acidic. By washing the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃), the sulfonamide can be deprotonated and extracted into the aqueous phase, leaving non-acidic impurities behind in the organic layer. [1]The aqueous layer can then be carefully re-acidified (e.g., with 1N HCl) to precipitate the pure product, which is then extracted back into an organic solvent. [1][9]

-

Crystallization: This is the preferred method for large-scale purification. A solvent screen is necessary to find a suitable system. Common starting points include isopropanol/water, ethyl acetate/heptane, or acetonitrile. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

-

Chromatography Optimization:

-

Solvent System: Add a small amount of a polar modifier like methanol (1-5%) to your ethyl acetate/hexane mobile phase to reduce tailing.

-

Treated Silica: Consider using silica gel treated with a small amount of triethylamine to neutralize acidic sites, which can improve peak shape for polar compounds.

-

Section 3: Frequently Asked Questions (FAQs)

-

Q: What is the best solvent for the sulfonylation reaction?

-

Q: My starting material, 3-hydroxycyclobutanamine, is a hydrochloride salt. Do I need to free-base it first?

-

A: Yes, or you must add an additional equivalent of base to neutralize the HCl salt before adding the base intended for the reaction itself. For cleaner results, it is recommended to perform a liquid-liquid extraction to isolate the free amine before the reaction.

-

-

Q: Can I use a different sulfonating agent?

-

A: While methanesulfonyl chloride is standard, other sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) can be used, which would yield the corresponding tosylamide. [5]The principles of selectivity and reaction control remain the same. Alternative methods using sodium sulfinates or other activating agents exist but are less common for this specific transformation. [10]

-

Section 4: Detailed Experimental Protocols

Protocol 4.1: Standard N-Sulfonylation (Kinetic Control)

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxycyclobutanamine (1.0 eq.) and anhydrous Dichloromethane (DCM, to make a 0.2 M solution).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

-

MsCl Addition: Add methanesulfonyl chloride (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LCMS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. [5]Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization. [1]

Protocol 4.2: Synthesis via TBDMS Protection

Step A: Protection of the Hydroxyl Group

-

Dissolve 3-hydroxycyclobutanamine (1.0 eq.) in anhydrous DCM.

-

Add imidazole (2.5 eq.) and stir until dissolved.

-

Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise at room temperature.

-

Stir for 4-6 hours until the reaction is complete (monitored by TLC/LCMS).

-

Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the TBDMS-protected amine, which can often be used without further purification.

Step B: N-Sulfonylation

-

Follow the procedure in Protocol 4.1 , using the TBDMS-protected amine as the starting material.

Step C: Deprotection

-

Dissolve the crude protected sulfonamide from Step B in THF.

-

Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq.) and stir at room temperature for 1-2 hours.

-

Quench with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product is typically much cleaner than the one-step procedure and may be purified by a simple filtration or crystallization.

References

- Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.

- Quality by design-based method to synthesize sulfonamides using LiOH.H₂O.

- Optimizing reaction conditions for sulfonyl

- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin

- Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. PubMed.

- Methanesulfonyl chloride. Wikipedia.

- The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- Methanesulfonyl Chloride | Properties, Structure & Mesyl

- Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.

- Methanesulfonyl Chloride MSC. SIPCAM OXON.

- Protecting Agents. TCI Chemicals.

- Protective Groups. Organic Chemistry Portal.

- Peptide synthesis with sulfonyl protecting groups.

- Protection of Amino Groups in Synthesis. Chemistry LibreTexts.

- Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Chemistry Portal.

- Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Royal Society of Chemistry.

- Oxidative β-C–H sulfonylation of cyclic amines.

- Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Royal Society of Chemistry.

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.

- Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles.

- 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation.

- Amide formation by decarboxylative condens

- Three-step monoclonal antibody purification processes using modern chrom

- Process for purification of tris(hydroxymethyl)aminomethane.

- N-Methoxy-N-methylcyanoformamide. Organic Syntheses.

- 3-Substituted-N-(4-hydroxynaphthalen-1-yl)

- Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. sipcam-oxon.com [sipcam-oxon.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Purification of Polar Sulfonamide Intermediates

Welcome to the Technical Support Center for the purification of polar sulfonamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively.

The Challenge with Polar Sulfonamides

Sulfonamide intermediates frequently possess a combination of polar functional groups and a degree of hydrophobicity, making their purification a non-trivial task. Their acidic N-H proton, hydrogen bonding capabilities, and potential for zwitterionic character can lead to issues such as poor solubility in common organic solvents, challenging chromatographic behavior, and difficulties in crystallization. This guide provides solutions to the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My crude sulfonamide product is a sticky oil or gum after workup. Where do I even begin with purification?

A1: A sticky or oily product is a common issue and typically indicates the presence of significant impurities that inhibit crystallization.[1] The first step is to diagnose the potential nature of the impurities.

-

Inorganic Salts: Residual salts from the reaction workup (e.g., pyridine hydrochloride) are a frequent cause. A simple aqueous wash of your crude product dissolved in an organic solvent (like ethyl acetate or DCM) can often remove these.

-

Residual Solvents: Ensure your product has been thoroughly dried under high vacuum.

-

Excess Starting Material/Byproducts: These are the most common culprits.

Your immediate strategy should be to attempt a preliminary purification. Trituration is an excellent starting point. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes are good initial choices. This can often crash out the product as a solid, making it amenable to further purification like recrystallization or chromatography.

Q2: What is the best general purification strategy for a newly synthesized polar sulfonamide?

A2: There is no one-size-fits-all answer, but a logical progression of techniques is recommended. The choice depends heavily on the scale of your reaction and the physical properties of your compound.

-

Acid-Base Extraction: This should be your first consideration during the reaction workup.[2] If your sulfonamide has the characteristic acidic N-H proton, it can be deprotonated with a weak base (e.g., aqueous sodium bicarbonate) and extracted into the aqueous layer. This process efficiently removes non-acidic organic impurities. The sulfonamide can then be re-precipitated by acidifying the aqueous layer.[2][3]

-

Crystallization: If the product is a solid after workup and extraction, direct crystallization is the most efficient and scalable purification method.[1][2] Sulfonamides are often crystalline solids, making this a preferred technique.[1]

-

Column Chromatography: If extraction and crystallization fail to yield pure material, column chromatography is the next logical step. The polarity of your compound will dictate the best approach.

The following diagram outlines a general decision-making workflow for selecting a purification strategy.

Caption: Decision workflow for initial purification strategy.

Troubleshooting Guide: Crystallization

Crystallization is often the most effective method for purifying solid sulfonamides, but it can present challenges.[1][2]

Q3: My product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[4] This typically happens for two main reasons: the melting point of your compound is lower than the boiling point of your chosen solvent, or the concentration of impurities is too high, disrupting crystal formation.[4]

Solutions:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to dilute the mixture. Allow it to cool much more slowly.[4] Slow cooling is critical for forming high-quality crystals.[5]

-

Change Solvents: The solvent may be too nonpolar.[4] Experiment with a more polar single solvent or, more effectively, a binary solvent system (solvent/anti-solvent).[5] For sulfonamides, mixtures like ethanol/water or isopropanol/water are often successful.[4]

-

Induce Crystallization at a Lower Temperature: After slow cooling to room temperature, try placing the flask in an ice bath or refrigerator to induce crystallization.[4]

-

Pre-Purification: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that are inhibiting crystallization.[4]

Q4: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?

A4: This is a classic case of a supersaturated solution where the nucleation step has not initiated.[4]

Solutions:

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[4]

-

Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, adding a single seed crystal can provide a template for rapid crystallization.[1][4]

-

Reduce Solvent Volume: You may have used too much solvent.[4] Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then allow it to cool again.

-

Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystal growth.[5]

Troubleshooting Guide: Column Chromatography

When crystallization isn't viable, chromatography is the workhorse for purification. However, the polarity of sulfonamide intermediates makes method development crucial.

Q5: My polar sulfonamide has very poor retention (elutes near the solvent front) in standard Reversed-Phase HPLC (e.g., on a C18 column). How can I improve retention?

A5: This is a very common problem. Highly polar compounds have weak interactions with the nonpolar C18 stationary phase and are rapidly eluted by the polar mobile phase.[6][7][8]

Strategies to Improve Retention in RP-HPLC:

-

Use a 100% Aqueous Mobile Phase: Traditional C18 columns can suffer from "dewetting" or phase collapse in highly aqueous mobile phases, leading to poor reproducibility. Use columns specifically designed for aqueous compatibility, such as those with lower C18 ligand density (like Waters T3 columns), which are stable in 100% aqueous conditions.[6]

-

Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[9] For sulfonamides with an acidic proton, using a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) will suppress the ionization of the sulfonamide nitrogen, making the molecule more neutral and increasing its retention on the nonpolar stationary phase.[9]

-

Use an Embedded Polar Group (EPG) Column: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them compatible with 100% aqueous mobile phases and can offer alternative selectivity for polar analytes.

-

Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic compounds) to the mobile phase can form a neutral complex with your ionized analyte, significantly increasing its retention. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[7]

Q6: Reversed-phase chromatography is still not working well. What other chromatography techniques should I consider?

A6: When reversed-phase fails for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier alternative.[6][7][10]

Why HILIC works: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[10][11] This creates a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. The elution order is typically the reverse of what is seen in reversed-phase chromatography; more polar compounds are retained longer.[12]

Advantages of HILIC for Polar Sulfonamides:

-

Excellent Retention: Specifically designed for retaining and separating very polar analytes that are not retained in reversed-phase.[6][10]

-

MS-Friendly: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.[11]

-

Orthogonal Selectivity: Provides a different separation mechanism compared to reversed-phase, which is useful for complex mixtures.

The following diagram illustrates the logical flow for troubleshooting chromatographic issues.

Caption: Troubleshooting workflow for chromatographic purification.

Data & Protocols

Table 1: Initial Solvent Selection for Sulfonamide Crystallization

This table provides a starting point for solvent screening. The goal is to find a solvent that dissolves the compound when hot but in which the compound has low solubility when cold.

| Solvent Class | Example Solvents | Properties & Typical Use |

| Alcohols | Isopropanol, Ethanol | Good general-purpose solvents for moderately polar sulfonamides. Often used in combination with water as an anti-solvent.[4][13] |

| Ketones | Acetone | Strong solvent, often dissolves compounds at room temperature. Best used as the "good" solvent in a solvent/anti-solvent pair (e.g., with hexanes). |

| Esters | Ethyl Acetate | Medium polarity, good for dissolving many sulfonamides. Often needs an anti-solvent like hexanes to induce crystallization. |

| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Excellent for polar sulfonamides. The ratio can be fine-tuned to achieve the ideal solubility profile.[4] |

| Ethers | Diethyl Ether, MTBE | Generally used for trituration or as an anti-solvent due to lower dissolving power for polar compounds. |

| Hydrocarbons | Hexanes, Heptane | Nonpolar. Almost exclusively used as anti-solvents or for trituration to wash away nonpolar impurities. |

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate an acidic sulfonamide from neutral or basic impurities.

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[3]

-

Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The volume should be roughly equal to the organic layer.

-

Extraction: Stopper the funnel, invert, and vent frequently to release any CO₂ that may form. Shake vigorously for 1-2 minutes.

-

Separation: Allow the layers to separate. The deprotonated sulfonamide salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain the organic layer.

-

Back-Extraction (Optional): To remove any neutral compounds dragged into the aqueous layer, wash the aqueous layer with a fresh portion of the organic solvent.

-

Re-precipitation: Transfer the aqueous layer containing the sulfonamide salt to an Erlenmeyer flask and cool it in an ice bath.

-

Acidification: Slowly add a dilute acid (e.g., 2M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH 3-4).[14] The neutral sulfonamide product should precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.[1]

Protocol 2: HILIC Method Development for a Polar Sulfonamide

This protocol provides a starting point for developing a HILIC separation.

-

Column Selection: Choose a HILIC stationary phase. A simple bare silica column is an excellent and cost-effective starting point.[10]

-

Mobile Phase Preparation:

-

Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

-

Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

-

Rationale: Acetonitrile is the weak solvent, and water is the strong solvent.[10] Ammonium acetate is a volatile buffer compatible with MS detection and helps maintain a consistent pH to improve peak shape.[11]

-

-

Initial Gradient:

-

Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

-

Gradient: Start with 100% Solvent A (5% water) and hold for 2 minutes. Ramp to 100% Solvent B (50% water) over 10 minutes. Hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

-

-

Optimization:

-

If retention is too high: Increase the initial percentage of water in Solvent A or make the gradient ramp steeper.

-

If retention is too low: Decrease the initial percentage of water. For extremely polar compounds that are still poorly retained, you may need a more polar stationary phase (e.g., diol or zwitterionic phase).[11]

-

For poor peak shape: Ensure a buffer is used. The type and concentration of the buffer can significantly impact peak shape in HILIC.[11]

-

References

-

Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

-

European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. PMC. Retrieved from [Link]

-

ACS Publications. (2011, March 10). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design. Retrieved from [Link]

- Google Patents. (n.d.). CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

-

Technology Networks. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

-

Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

-

ResearchGate. (2025, November 29). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]

-

Academia.edu. (n.d.). HILIC methods in pharmaceutical analysis LC / Pharmaceutical application / Polymer- based stationary phases / Silica-based stationary phases. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

LCGC International. (2020, November 11). HILIC: The Pros and Cons. Retrieved from [Link]

-

PubMed. (2006, September 22). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry. Retrieved from [Link]

-

Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. waters.com [waters.com]

- 7. selectscience.net [selectscience.net]

- 8. sepscience.com [sepscience.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. biotage.com [biotage.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Efficient Removal of Methanesulfonyl Chloride and its Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who utilize methanesulfonyl chloride (MsCl) and require robust, field-proven methods for its removal from reaction mixtures. As a highly reactive and essential reagent in modern organic synthesis, particularly for converting alcohols into excellent leaving groups (mesylates), its complete removal, along with its byproducts, is critical for ensuring product purity and downstream success.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your workup procedures effectively.

Understanding the Impurities: What Are You Removing and Why?

A successful purification strategy begins with a clear understanding of the impurities present. In a typical mesylation reaction, where an alcohol (R-OH) is treated with MsCl in the presence of a base (like triethylamine, Et₃N), several key species will be present in your crude reaction mixture.

-

Unreacted Methanesulfonyl Chloride (MsCl): A highly reactive, corrosive, and lachrymatory electrophile.[1][2] If not removed, it can react with water, alcohols (including your product if it has other hydroxyl groups), or even nucleophilic solvents like methanol during chromatography, leading to unwanted side products.[1]

-